molecular formula C11H11ClF2N4O2 B10960841 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B10960841
M. Wt: 304.68 g/mol
InChI Key: GBIKVLBXVVVQLS-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups, as well as an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or other difluorocarbene precursors.

    Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride (SOCl2) and methylating agents such as methyl iodide (CH3I).

    Formation of the isoxazole ring: This can be synthesized via cyclization reactions involving nitrile oxides and alkenes or alkynes.

    Coupling of the pyrazole and isoxazole rings: This final step involves the formation of an amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. Continuous flow microreactor systems could be employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is unique due to its combination of a pyrazole and isoxazole ring, along with the presence of a difluoromethyl group, which can enhance its biological activity and stability.

Properties

Molecular Formula

C11H11ClF2N4O2

Molecular Weight

304.68 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C11H11ClF2N4O2/c1-5-3-7(17-20-5)15-8(19)4-18-6(2)9(12)10(16-18)11(13)14/h3,11H,4H2,1-2H3,(H,15,17,19)

InChI Key

GBIKVLBXVVVQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C

Origin of Product

United States

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